Methyl 4-(((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-(((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)carbamoyl)benzoate” is a compound that has been synthesized and studied for its potential biological activities . It is derived from methyl (4-(benzo[d]oxazol-2-yl)phenyl) carbamodithioate . The compound is part of a new series of methyl (4-(benzo[d]oxazol-2-yl)phenyl) carbamodithioate amine derivatives .
Synthesis Analysis
The compound has been synthesized by reacting the thio methyl group with different amines in the presence of ethanol . The structural assessment of the compounds was made on the basis of spectral data .Molecular Structure Analysis
The molecular structure of the compound was confirmed through various methods such as IR spectroscopy, MS (FAB), and 1H-NMR . The compound has a melting range of 270-280°C .Chemical Reactions Analysis
The compound was synthesized by reacting the thio methyl group with different amines . The reaction was carried out in the presence of ethanol .Physical And Chemical Properties Analysis
The compound is a white solid with a yield of 71.56% . It has a melting range of 280-286°C . The IR (KBr, cm-1) values are: 2935 (Aromatic C-H str), 1575, 1496, (Aromatic C=C str), 1610 (HC=N str) 1247 (Asymmetric C-O-C str), 1134 (5-Membered C-O str), 1228.50 (C=S str) .Scientific Research Applications
- Methyl 4-(((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)carbamoyl)benzoate derivatives have been synthesized and evaluated for their antimicrobial properties .
- Benzoimidazo[2,1-b]thiazoles, structurally related to our compound, have been investigated as potent non-sedative anxiolytics .
- Benzoimidazo[2,1-b]thiazoles have been used as PET imaging probes for detecting β-amyloid plaques in Alzheimer’s patients’ brains .
Antimicrobial Activity
Anxiolytic Properties
Anticancer Potential
PET Imaging Probe for Alzheimer’s Disease
Kinase Inhibition
Neuroprotective Effects
Mechanism of Action
While the exact mechanism of action of this compound is not explicitly mentioned in the retrieved papers, it is known that oxazole derivatives, which this compound is a part of, have a wide spectrum of biological activities . These activities can be antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .
properties
IUPAC Name |
methyl 4-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4S/c1-29-22(28)16-8-6-14(7-9-16)20(27)26-23(31)24-17-12-10-15(11-13-17)21-25-18-4-2-3-5-19(18)30-21/h2-13H,1H3,(H2,24,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFGBPSCVSPVJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)carbamoyl)benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.